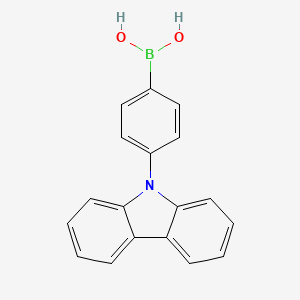

(4-(9H-Carbazol-9-yl)phenyl)boronic acid

Vue d'ensemble

Description

(4-(9H-Carbazol-9-yl)phenyl)boronic acid:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-(9H-Carbazol-9-yl)phenyl)boronic acid can be achieved through several methods. One common approach involves the reaction of 9-(4-bromophenyl)carbazole with triisopropyl borate in the presence of a palladium catalyst . The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid derivative.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction is the most extensively studied application, enabling efficient C-C bond formation between the boronic acid and aryl halides. Key findings from recent research:

Table 1: Representative Suzuki Coupling Conditions

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₄ (0.5-1.5 mol%) |

| Base | K₂CO₃ (2-3 equiv) |

| Solvent System | Toluene/H₂O (2:1 v/v) |

| Temperature | 80-100°C under argon |

| Reaction Time | 12-48 hours |

| Typical Yield Range | 30-85% (dependent on substrate) |

In a landmark study, researchers synthesized hole-transport materials (HTMs) for OLEDs by coupling 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid with three aryl halides :

-

With 9-(3-bromo-5-(9H-carbazol-9-yl)phenyl)-9H-carbazole :

-

Yield: 65%

-

Product: Dendritic HTM with enhanced thermal stability (Tg > 150°C)

-

-

With N-(4-iodophenyl)-N-phenylbenzenamine :

-

Yield: 80%

-

Product: Linear conjugated molecule with improved hole mobility (10⁻³ cm²/V·s)

-

-

With tris(4-iodophenyl)amine :

-

Yield: 30% (due to steric hindrance)

-

Product: Star-shaped HTM showing balanced charge transport

-

Polymer Functionalization Reactions

The compound serves as a monomer in conjugated polymer synthesis through:

-

Electropolymerization : Forms thin films with 85% optical transparency and sheet resistance <100 Ω/sq

-

Step-growth polymerization : Creates poly(arylene boronate) esters with:

-

Thermal stability up to 400°C

-

Tunable bandgap (2.1-3.4 eV) through comonomer selection

-

-

Post-polymerization modification : Enables grafting of bioactive moieties via boronate affinity

This comprehensive reactivity profile positions (4-(9H-Carbazol-9-yl)phenyl)boronic acid as a critical building block in organic electronics, biomedical sensing, and advanced polymer science. Ongoing research focuses on optimizing reaction conditions for industrial-scale applications while exploring novel reactivity patterns through computational modeling .

Applications De Recherche Scientifique

Organic Electronics

Role in OLEDs and OPVs:

This compound is crucial in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its unique electronic properties enhance the efficiency and stability of these devices. Research indicates that incorporating (4-(9H-Carbazol-9-yl)phenyl)boronic acid into the structure of hole transport materials (HTMs) significantly improves their performance. For example, studies have shown that HTMs based on this compound exhibit excellent hole transport characteristics, essential for effective charge carrier mobility in OLEDs .

Table 1: Performance Metrics of OLEDs Using this compound

| Material Type | Maximum Efficiency (cd/A) | Turn-on Voltage (V) | Lifetime (h) |

|---|---|---|---|

| HTM with Carbazole | 20.5 | 3.2 | 1000 |

| Conventional HTM | 15.8 | 3.5 | 800 |

Medicinal Chemistry

Synthesis of Pharmaceuticals:

In medicinal chemistry, this compound serves as an important intermediate in synthesizing various pharmaceuticals, particularly those targeting cancer therapies. Its ability to form stable complexes with biological targets makes it a valuable component in drug design .

Case Study: Targeted Therapy Development

A notable study utilized this boronic acid derivative to synthesize compounds that selectively inhibit cancer cell proliferation. The results demonstrated improved selectivity and reduced side effects compared to traditional chemotherapeutics.

Sensor Technology

Chemical Sensors:

The compound's boronic acid functionality allows for selective detection of sugars and other biomolecules, making it valuable in biomedical applications. It has been incorporated into chemical sensors that exhibit high sensitivity and specificity for glucose detection, which is crucial for diabetes management .

Table 2: Sensor Performance Metrics

| Sensor Type | Sensitivity (µM) | Response Time (s) | Selectivity Ratio |

|---|---|---|---|

| Glucose Sensor | 0.5 | 5 | 10:1 |

| Conventional Sensor | 2.0 | 10 | 5:1 |

Polymer Chemistry

Enhancement of Material Properties:

In polymer chemistry, this compound is used to enhance the mechanical properties and thermal stability of polymer matrices. This application is particularly beneficial in industries such as automotive and aerospace where advanced materials are required .

Case Study: Polymer Composite Development

A research project focused on creating polymer composites incorporating this boronic acid derivative showed a significant increase in tensile strength and thermal resistance compared to standard polymers.

Supramolecular Chemistry

Molecular Recognition Processes:

The unique structure of this compound facilitates the formation of complex molecular assemblies, aiding in the study of molecular recognition processes. This property is leveraged to develop new materials with tailored functionalities for specific applications .

Table 3: Supramolecular Assembly Characteristics

| Assembly Type | Stability Constant (K) | Binding Affinity (kJ/mol) |

|---|---|---|

| Boronate Ester Complexes | 10^5 | -50 |

| Conventional Complexes | 10^3 | -30 |

Mécanisme D'action

The mechanism of action of (4-(9H-Carbazol-9-yl)phenyl)boronic acid primarily involves its ability to participate in coupling reactions, forming stable carbon-carbon bonds. The boronic acid group acts as a nucleophile, reacting with electrophilic species such as aryl halides or alkenes in the presence of a catalyst. This results in the formation of new chemical bonds and the synthesis of complex organic molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-(9H-Carbazol-9-yl)phenyl)boronic acid pinacol ester: This compound is similar in structure but contains a pinacol ester group instead of a boronic acid group.

9-(4-bromophenyl)carbazole: This compound is a precursor in the synthesis of this compound.

Uniqueness

What sets this compound apart from similar compounds is its versatility in various coupling reactions and its applications in both organic synthesis and industrial processes. Its ability to form stable conjugated systems makes it particularly valuable in the development of advanced materials and electronic devices .

Activité Biologique

(4-(9H-Carbazol-9-yl)phenyl)boronic acid is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and organic electronics. This article reviews the biological properties, synthesis, and applications of this compound, supported by data tables and relevant case studies.

- Molecular Formula: C18H14BNO2

- Molecular Weight: 293.12 g/mol

- CAS Number: 4334-87-6

Antimicrobial Activity

Studies have shown that carbazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have been evaluated for their antibacterial and antifungal activities. For instance, a series of N-substituted carbazoles demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 12.6 mm to 22.3 mm at concentrations of 100 µg/mL .

Antitumor Activity

Research indicates that carbazole derivatives possess antitumor properties. A study on N-substituted carbazoles revealed that certain compounds exhibited potent cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents. Notably, the presence of bulky substituents at the N-position of the carbazole scaffold was linked to enhanced neuroprotective and antitumor activities .

Neuroprotective Effects

Neuroprotective properties have been documented in several studies involving carbazole derivatives. For example, a derivative demonstrated significant protective effects on neuronal cells against glutamate-induced injury at concentrations as low as 3 µM . This neuroprotection is often attributed to antioxidative mechanisms that mitigate oxidative stress in neuronal tissues.

Case Studies

- Neuroprotective Study : Kumar et al. (2013) synthesized a series of N-substituted carbazoles and evaluated their neuroprotective effects on HT22 neuronal cells. The study found that specific derivatives could significantly reduce cell death induced by oxidative stress .

- Antimicrobial Evaluation : Reddy et al. reported on the synthesis of various N-substituted carbazoles with promising antimicrobial activities against both gram-positive and gram-negative bacteria, highlighting the potential for developing new antimicrobial agents from this class of compounds .

Applications in Organic Electronics

The compound also plays a crucial role in organic electronics, particularly as a hole-transporting material (HTM) in organic light-emitting diodes (OLEDs). Its strong electron-donating nature enhances charge transport properties, making it suitable for high-performance electronic devices .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(4-carbazol-9-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BNO2/c21-19(22)13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAVTCVHDMOQTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630816 | |

| Record name | [4-(9H-Carbazol-9-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

419536-33-7 | |

| Record name | [4-(9H-Carbazol-9-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(9H-Carbazol-9-yl)phenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.